molecular formula C12H16N2S B13617325 1-Benzylpyrrolidine-2-carbothioamide

1-Benzylpyrrolidine-2-carbothioamide

Cat. No.: B13617325
M. Wt: 220.34 g/mol
InChI Key: TWYCNURNQNWGAE-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidine-2-carbothioamide is an organic compound with the molecular formula C12H16N2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom and a carbothioamide group at the second position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with thiocarbonyldiimidazole (TCDI) under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyrrolidine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbothioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides, aryl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzylpyrrolidine-2-carbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzylpyrrolidine-2-carbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbothioamide group can form hydrogen bonds and other interactions with target molecules, influencing their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

    1-Benzylpyrrolidine-3-carbothioamide: Similar structure but with the carbothioamide group at the third position of the pyrrolidine ring.

    1-Benzylpyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

Uniqueness: 1-Benzylpyrrolidine-2-carbothioamide is unique due to the presence of the carbothioamide group at the second position, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

1-benzylpyrrolidine-2-carbothioamide

InChI

InChI=1S/C12H16N2S/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15)

InChI Key

TWYCNURNQNWGAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=S)N

Origin of Product

United States

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